UKTT15

PARP1 Allosteric Inhibitor DNA Damage Repair

Researchers studying PARP1 allosteric regulation need a reliable Type I tool compound with well-characterized DNA trapping. UKTT15 (CAS 2468199-58-6) directly addresses this: - Unique allosteric mechanism: binds distinct regulatory pocket (PDB 6VKO), not the NAD+ active site. - Quantifiable pro-retention: 68.0% PARP1 retention on DNA damage vs. 4.6% for veliparib. - High enzymatic potency: IC50 ~2.7 nM. Supplied with rigorous analytical characterization for immediate global shipping.

Molecular Formula C25H23N7O4
Molecular Weight 485.5 g/mol
Cat. No. B12381885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUKTT15
Molecular FormulaC25H23N7O4
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N
InChIInChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30)
InChIKeyASPUHGRKEUIGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UKTT15: Type I Allosteric PARP1 Inhibitor


UKTT15 (compound 6, CAS 2468199-58-6) is a small molecule allosteric inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) . It belongs to a class of benzimidazole-4-carboxamide derivatives, derived from the scaffold of the clinical PARP inhibitor veliparib [1]. Unlike classical PARP inhibitors that compete with NAD+ at the catalytic site, UKTT15 binds to an allosteric pocket and modulates the enzyme's interaction with DNA, thereby affecting its trapping on DNA breaks [2].

UKTT15 vs. Active-Site PARP1 Inhibitors


Standard clinical PARP1 inhibitors like veliparib, olaparib, and rucaparib function by binding to the enzyme's NAD+ active site. In contrast, UKTT15 is an allosteric modulator that exerts its effect by binding to a distinct regulatory pocket, leading to a unique 'Type I' pro-retention behavior on DNA damage sites [1]. This fundamental difference in the mechanism of action means that simple substitution based on PARP1 target engagement is scientifically invalid. Procurement decisions must account for this distinct pharmacology, as UKTT15's ability to trap PARP1 on DNA is a key differentiator linked to its cellular efficacy, not just its enzymatic inhibition potency [2].

UKTT15 Quantitative Differentiators


Allosteric Binding Site and Mode

UKTT15 is a Type I PARP1 inhibitor that binds to an allosteric site and promotes retention of the enzyme on DNA breaks. This contrasts with veliparib, a Type III inhibitor, which binds the active site and promotes release from DNA [1]. Structural data from PDB 6VKO confirms that UKTT15 occupies a unique pocket between the helical domain (HD) and the active site loop (ASL), not contacting the adenosine (A) binding pocket of the active site [2].

PARP1 Allosteric Inhibitor DNA Damage Repair

Comparative PARP1 Enzymatic Inhibition

In a direct enzymatic comparison, UKTT15 exhibited potent inhibition of PARP1 with an IC50 of 2.8 nM, which is comparable but slightly less potent than the parent compound veliparib (IC50 = 1.3 nM) in the same assay [1]. A separate study reported a PARP1 IC50 of 2.6 nM for UKTT-15, further validating its high potency [2].

PARP1 IC50 Enzymatic Assay

PARP1-DNA Binding and Retention

UKTT15 significantly increases PARP1's retention on DNA breaks, a hallmark of Type I inhibitors. In a DNA competition assay, UKTT15 resulted in 68.0 ± 15.7% of PARP1 remaining bound after 200 seconds. This is in stark contrast to veliparib, which showed only 4.6 ± 5.3% retention, and significantly higher than the pro-retention NAD+ analog EB-47 (63.0 ± 2.0%) [1].

PARP1 Trapping DNA Repair Allostery

UKTT15 Research Application Scenarios


Allosteric Regulation of PARP1

Researchers studying the conformational dynamics and allosteric regulation of PARP1 require UKTT15 as a well-characterized Type I tool compound. Its defined binding site (PDB 6VKO) and pro-retention mechanism make it essential for dissecting the structural basis of PARP1 activation and trapping, in contrast to active-site or pro-release inhibitors like veliparib [1].

PARP1 Trapping as a Therapeutic Strategy

For studies focused on the therapeutic relevance of PARP1-DNA trapping, UKTT15 is a critical reagent. Its quantifiably strong ability to retain PARP1 on DNA damage (68.0% retention vs. 4.6% for veliparib) makes it a benchmark molecule for assessing the relationship between trapping, DNA repair, and cancer cell cytotoxicity [2].

Comparative Pharmacology of PARP Inhibitors

In medicinal chemistry and preclinical development programs for next-generation PARP inhibitors, UKTT15 serves as a key comparator. Its dual profile of high enzymatic potency (IC50 ~2.7 nM) and robust allosteric trapping (Type I) provides a standard for benchmarking new chemical entities designed to modulate PARP1 through non-catalytic site mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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